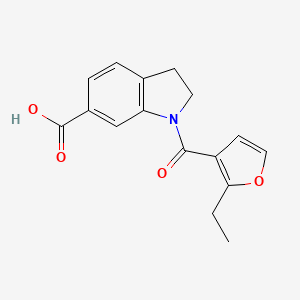

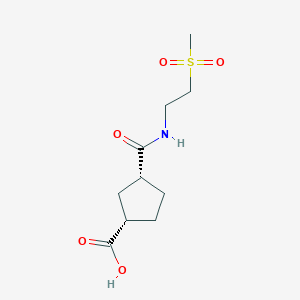

![molecular formula C10H13NO4 B6633151 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a derivative of furan, which is a heterocyclic organic compound that is widely used in the chemical industry. EFCA has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is not well understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.

Biochemical and Physiological Effects:

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit low toxicity in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have no significant effect on the viability of various cell lines such as HeLa and HepG2 cells. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to have no significant effect on the body weight and organ weight of mice in acute toxicity studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is also relatively easy to synthesize using the method described above. However, one of the limitations of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has the potential to be developed into a new class of antibiotics due to its antibacterial and antifungal activities. Further studies are needed to elucidate the mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid and to optimize its efficacy and bioavailability. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can also be used as a building block in the synthesis of new compounds with potential applications in various fields such as drug discovery and material science.

Synthesis Methods

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can be synthesized using various methods, but the most common method involves the reaction between 2-ethylfuran-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then purified using column chromatography to obtain pure 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid.

Scientific Research Applications

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential applications in various fields such as drug discovery, material science, and chemical synthesis. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been used as a building block in the synthesis of various compounds such as peptides and amino acids. In addition, 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential application in the development of new materials such as polymers and coatings.

properties

IUPAC Name |

2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZURRSHDCLXCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

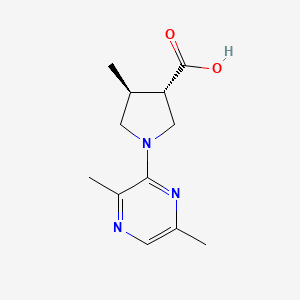

![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)

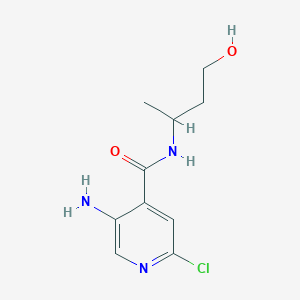

![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)

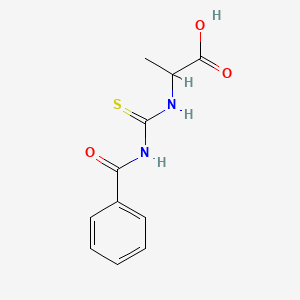

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)

![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)

![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)